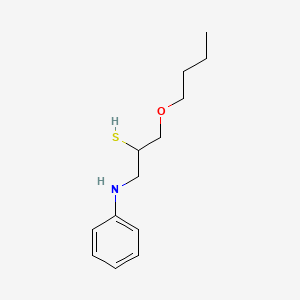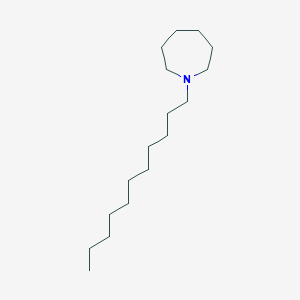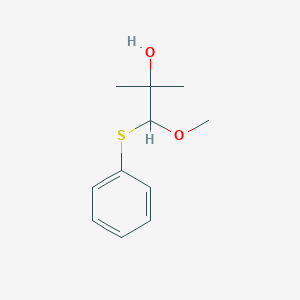
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- is an organic compound with the molecular formula C11H16O2S It is a derivative of propanol, featuring a methoxy group, a methyl group, and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- typically involves the reaction of 2-methyl-1-propanol with methoxy and phenylthio reagents under controlled conditions. One common method includes the use of a base catalyst to facilitate the substitution reactions necessary to introduce the methoxy and phenylthio groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy or phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) and strong bases (e.g., sodium hydroxide) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylthio groups play a crucial role in its binding affinity and activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2-propanol: A simpler compound with similar functional groups but lacking the phenylthio group.
2-Methyl-1-propanol: Another related compound, differing in the absence of the methoxy and phenylthio groups.
Uniqueness
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these functional groups are required.
Eigenschaften
CAS-Nummer |
78614-64-9 |
|---|---|
Molekularformel |
C11H16O2S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
1-methoxy-2-methyl-1-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,12)10(13-3)14-9-7-5-4-6-8-9/h4-8,10,12H,1-3H3 |
InChI-Schlüssel |
BOXOJSYVSLHFQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(OC)SC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

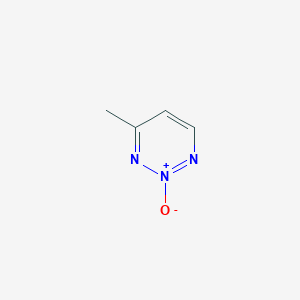
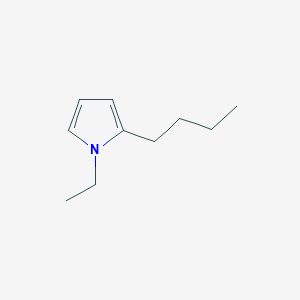
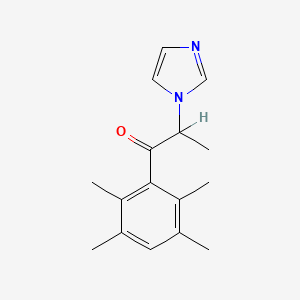


![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
